![molecular formula C17H14O4 B2604595 3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one CAS No. 55222-45-2](/img/structure/B2604595.png)
3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
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Overview
Description
3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
- Researchers have investigated the antiviral potential of indole derivatives, including our compound of interest. For instance:
- Although not directly studied for this compound, related indole derivatives have shown anticonvulsant activity. This property could be relevant for treating epilepsy and other seizure disorders.
- Researchers synthesized 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and screened them for anti-HIV activity. These compounds exhibited potential against both HIV-1 and HIV-2 strains .
- The compound has been used in chemical synthesis, such as the preparation of 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack reaction .
Antiviral Activity
Anticonvulsant Agents
Anti-HIV Activity
Chemical Synthesis
Biological and Clinical Applications
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is suggested that similar compounds work directly on smooth muscle within the gastrointestinal tract, may have an anaesthetic effect, may affect calcium channels, and may affect muscarinic receptors . This suggests that the compound could interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
Similar compounds are known to be metabolized mostly by esterases . This information could provide some insight into the pharmacokinetics of the compound and its impact on bioavailability.
Result of Action
Related compounds have been associated with various biological activities, suggesting that this compound may have similar effects at the molecular and cellular level .
properties
IUPAC Name |
3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16-13-4-2-3-5-14(13)17(19)21-16/h2-9,16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCZGLKUBFTVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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